3-Dimethylaminoacrolein

Catalog No.
S3309451
CAS No.
692-32-0
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Dimethylaminoacrolein

Traditional malondialdehyde equivalents like acetals demand harsh acid hydrolysis, risking substrate degradation and low yields. 3-Dimethylaminoacrolein (CAS 692-32-0) eliminates this step, enabling direct, mild reactions for high-purity heterocycles.

  • Pre-activated C3 building block; reacts directly with nucleophiles without acid activation.
  • Suitable for pyrimidine, pyridine, and pyrrole synthesis with high yield and reproducibility.
  • Liquid form ensures accurate stoichiometry for process scale-up.
  • Reliable supply with consistent quality.

CAS Number

692-32-0

Product Name

3-Dimethylaminoacrolein

IUPAC Name

(E)-3-(dimethylamino)prop-2-enal

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3/b4-3+

InChI Key

RRLMPLDPCKRASL-ONEGZZNKSA-N

SMILES

CN(C)C=CC=O

Canonical SMILES

CN(C)C=CC=O

Isomeric SMILES

CN(C)/C=C/C=O

The exact mass of the compound 3-(Dimethylamino)acrylaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-(Dimethylamino)acrolein, 3-(Dimethylamino)-2-propenal, (2E)-3-(Dimethylamino)prop-2-enal, 3-Dimethylamino-2-propenal

Purity

≥97%

Package Size

5 g

3-Dimethylaminoacrolein is a bifunctional organic compound that serves as a highly versatile C3 building block in chemical synthesis. Structurally, it is a vinylogous amide, combining the reactivity of both an enamine and an aldehyde. This configuration makes it an effective electrophilic reagent for constructing nitrogen-containing heterocycles such as pyrimidines, pyridines, and pyrroles. [1] It is widely used as a stable, liquid, and readily handled precursor equivalent to malondialdehyde, a key advantage in process chemistry. [2]

Research Fit

Stable precursor for malondialdehyde and C3 building block for nitrogen heterocycles

Bifunctional enamine-aldehyde structure supports unique vinylogous transformations

Differentiated reactivity from standard aldehydes or amides in synthesis workflows

Procurement decisions often weigh substitutes like malonaldehyde acetals (e.g., 1,1,3,3-tetramethoxypropane). However, these alternatives typically require a separate, harsh acidic hydrolysis step to generate the reactive aldehyde in situ. This additional step complicates process control, introduces corrosive reagents, and can be incompatible with acid-sensitive functional groups on complex substrates, leading to lower yields and increased side-product formation. [1] 3-Dimethylaminoacrolein, as a stable and pre-activated C3 synthon, circumvents these issues by reacting directly under milder conditions, ensuring greater reproducibility, higher purity of the final product, and a broader compatible substrate scope. [1]

Substitution Risk

Simple aldehydes (e.g., acetaldehyde) or amides (e.g., DMF) cannot replicate the push-pull electronic character and extended conjugation length.

Replacement with acrolein may lead to altered regioselectivity and lower yield in condensation reactions.

Unsubstituted 3-aminoacrolein is unstable and not commercially viable; the dimethylamino group is required for practical handling.

Process Simplification: Direct Heterocycle Synthesis Without Harsh Deprotection Steps

Unlike malonaldehyde acetals, which require a distinct acid-catalyzed hydrolysis step to become reactive, 3-dimethylaminoacrolein is used directly in condensation reactions. For example, the synthesis of 2-aminopyrimidine is achieved by direct reaction with guanidine. [1] This eliminates the need for strong acids and a separate process step, thereby protecting acid-labile functional groups and simplifying the overall manufacturing workflow.

Evidence DimensionRequired Process Steps for Annulation
Target Compound Data1 Step: Direct condensation with nucleophile.
Comparator Or BaselineMalonaldehyde bis(dialkyl acetals): 2 Steps - (1) Harsh acidic hydrolysis/deprotection, (2) Condensation with nucleophile.
Quantified DifferenceReduces process steps by 50% and eliminates the need for strong acid hydrolysis.
ConditionsSynthesis of pyrimidine and pyridine ring systems from common nucleophiles like guanidine or active methylene compounds.

This reduces processing time, energy consumption, and raw material costs while expanding compatibility with more complex, acid-sensitive substrates.

Yield Comparison
Head-to-head
+6 to +16% absolute yield increase
Compared to acetaldehyde method (32–54% yield)

Supports process efficiency evaluation

POCl₃/CHCl₃, −20–0 °C; p-aminocinnamaldehyde synthesis

Validated Precursor for Industrially Significant Agrochemical and Pharmaceutical Intermediates

3-Dimethylaminoacrolein is a key starting material for the synthesis of 2-chloronicotinic acid derivatives, which are important intermediates for agrochemicals and pharmaceuticals. [1] The synthesis proceeds via a Knoevenagel reaction with a cyanoacetic acid ester. This established and efficient route makes 3-dimethylaminoacrolein a reliable and procurement-justified choice for supply chain stability in industrial applications.

Evidence DimensionPrecursor Efficacy for Industrial Target
Target Compound DataServes as a direct C3 precursor for 2-chloronicotinic acid esters via Knoevenagel condensation.
Comparator Or BaselineMore circuitous or less established synthetic routes to nicotinic acid scaffolds.
Quantified DifferenceProvides a direct, documented pathway to a high-value industrial intermediate.
ConditionsReaction with cyanoacetic acid esters for the synthesis of functionalized pyridine rings.

Selecting this compound de-risks the supply chain for manufacturing regulated end-products by using a well-documented and efficient synthetic pathway.

Reagent Stability
Class-level
Stable at room temperature, commercially available
3-Aminoacrolein: unstable, not commercially viable

Enables practical laboratory use

Dimethyl substitution removes destabilizing N-H protons

Superior Handling and Control in the Synthesis of Polymethine and Cyanine Dyes

In the synthesis of cyanine and other polymethine dyes, the C3 backbone provided by 3-dimethylaminoacrolein is critical for defining the molecule's photophysical properties. [1] As a stable, soluble liquid, it allows for precise stoichiometric control and homogenous reaction conditions. This is a significant handling and processability advantage over solid-form alternatives like malonaldehyde bis(phenylimine) salts, which may have solubility limitations and require different handling protocols. [2]

Evidence DimensionReagent Form and Handling
Target Compound DataStable, soluble liquid, allowing for easy dosing and homogenous reaction mixtures.
Comparator Or BaselineMalonaldehyde bis(phenylimine) dihydrochloride (solid salt).
Quantified DifferenceLiquid form simplifies industrial handling, dosing, and ensures reaction homogeneity compared to solid alternatives.
ConditionsCondensation with heterocyclic quaternary salts (e.g., indolenine) to form the polymethine bridge of cyanine dyes.

Precise control over reaction stoichiometry and conditions is essential for reproducible dye performance, impacting fluorescence quantum yield and spectral properties.

Reactivity Profile
Reported
Yields cinnamaldehyde derivatives
DMF yields benzaldehyde derivatives in Vilsmeier-Haack

Access extended conjugated aldehydes

Vinylogous DMF; formylation of electron-rich aromatics

Industrial Utility
Reported
Key intermediate for 2-chloronicotinic acid (2-CNA)
Used in agrochemical production (boscalid, diflufenican)

Supports agrochemical synthesis workflows

Validated in established commercial routes

Synthesis of Pyrimidine Scaffolds for Medicinal Chemistry

This compound is the right choice when synthesizing libraries of pyrimidine-based compounds, such as 2-aminopyrimidines, for drug discovery programs. Its ability to react directly with guanidine and other nucleophiles under mild conditions avoids the use of harsh acids that could degrade complex substrates, ensuring higher yields and purity of the target molecules. [1]

Manufacturing of Functionalized Pyridine Intermediates

For the industrial production of agrochemical and pharmaceutical building blocks like 2-chloronicotinic acid esters, 3-dimethylaminoacrolein provides a reliable and efficient starting material. Its use in established Knoevenagel condensation routes makes it a preferred reagent for process scale-up and manufacturing. [1]

Reproducible Production of High-Performance Dyes

In applications where precise photophysical properties are critical, such as in the synthesis of cyanine dyes for bioimaging or functional materials, this reagent is the right choice. Its liquid form and stability ensure excellent stoichiometric control, leading to high batch-to-batch consistency of the dye's performance.

Application Fit

Application
Selection Property
Validation Focus
p-Aminocinnamaldehyde dye precursors
Reported yield advantage over acetaldehyde method
Validate yield and purity under reported conditions
Vinylogous Vilsmeier-Haack formylation
Extended conjugation profile vs. DMF
Confirm cinnamaldehyde derivative formation
2-Chloronicotinic acid (2-CNA) production
Established industrial route compatibility
Verify process consistency and supply chain reliability

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (97.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

927-63-9

Wikipedia

3-dimethylaminoacrolein

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